molecular formula C17H18N6O5 B2718524 N4-(2,5-dimethoxyphenyl)-N2-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine CAS No. 714241-04-0

N4-(2,5-dimethoxyphenyl)-N2-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B2718524
CAS No.: 714241-04-0
M. Wt: 386.368
InChI Key: CERQKXHPAHSFOU-UHFFFAOYSA-N
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Description

N’-(2,5-Dimethoxy-phenyl)-N-furan-2-ylmethyl-5-nitro-pyrimidine-2,4,6-triamine is a complex organic compound that features a unique combination of functional groups, including methoxy, furan, nitro, and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,5-Dimethoxy-phenyl)-N-furan-2-ylmethyl-5-nitro-pyrimidine-2,4,6-triamine typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2,5-dimethoxybenzaldehyde with furan-2-carbaldehyde under specific conditions to form the intermediate. This intermediate is then subjected to nitration and subsequent amination to yield the final product. The reaction conditions often include the use of strong acids or bases, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N’-(2,5-Dimethoxy-phenyl)-N-furan-2-ylmethyl-5-nitro-pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-(2,5-Dimethoxy-phenyl)-N-furan-2-ylmethyl-5-nitro-pyrimidine-2,4,6-triamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2,5-Dimethoxy-phenyl)-N-furan-2-ylmethyl-5-nitro-pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and induction of cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-Dimethoxy-phenyl)-acetamide
  • N-(2,5-Dimethoxy-phenyl)-benzamide
  • 2-Amino-N-(2,5-dimethoxy-phenyl)-2-hydroxyethyl acetamide

Uniqueness

N’-(2,5-Dimethoxy-phenyl)-N-furan-2-ylmethyl-5-nitro-pyrimidine-2,4,6-triamine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furan and nitro groups, in particular, contribute to its versatility in various applications .

Properties

IUPAC Name

4-N-(2,5-dimethoxyphenyl)-2-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O5/c1-26-10-5-6-13(27-2)12(8-10)20-16-14(23(24)25)15(18)21-17(22-16)19-9-11-4-3-7-28-11/h3-8H,9H2,1-2H3,(H4,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERQKXHPAHSFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26725667
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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